molecular formula C22H15FN2O2S B2743260 (E)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(furan-2-yl)acrylamide CAS No. 1798419-18-7

(E)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(furan-2-yl)acrylamide

Cat. No.: B2743260
CAS No.: 1798419-18-7
M. Wt: 390.43
InChI Key: VPUCLQOZORJBJU-VAWYXSNFSA-N
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Description

(E)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(furan-2-yl)acrylamide is a synthetic small molecule with a molecular formula of C22H15FN2O2S and a molecular weight of 390.4 g/mol . This compound is of significant interest in biomedical research, particularly in the fields of neuroscience and oncology, due to its core structural features. The compound incorporates both thiazole and furan-acrylamide moieties, which are established pharmacophores in medicinal chemistry. Thiazole derivatives are recognized for a broad spectrum of biological activities and are fundamental components of several approved anticancer drugs . Acrylamide-derived compounds, specifically those containing the furan-2-yl group, have been identified as potent modulators of central nervous system targets . Structurally related analogs of this compound have been characterized as positive allosteric modulators of ligand-gated ion channels. Research on similar furan-acrylamide compounds has demonstrated their ability to modulate α7 nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and anxiety pathways . Furthermore, studies on closely related "DM compounds" have shown that this class can exert dual potentiating and inhibitory effects on GABAA receptors, a major target for anxiolytics and anesthetics . The binding interactions for these effects are mediated through classic anesthetic binding sites in the transmembrane domain . Beyond neuroscience, the 2-aminothiazole scaffold is extensively investigated in oncology drug discovery . Derivatives have shown promise by acting as inhibitors for various enzymatic targets, such as kinase enzymes, and by interacting with crucial biomolecules like DNA and serum albumin, which can lead to cytotoxic effects in cancer cell lines . This makes this compound a valuable chemical tool for researchers exploring new therapeutic strategies for cancers, including colon and breast malignancies . Researchers can utilize this compound to investigate ion channel physiology, probe mechanisms of allosteric modulation, and develop novel oncological and neurological disease models. This product is sold for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN2O2S/c23-18-9-3-1-7-16(18)22-25-20(14-28-22)17-8-2-4-10-19(17)24-21(26)12-11-15-6-5-13-27-15/h1-14H,(H,24,26)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUCLQOZORJBJU-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(furan-2-yl)acrylamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the thiazole ring: This can be achieved by the cyclization of a suitable precursor, such as a 2-aminothiophenol derivative, with a halogenated ketone.

    Introduction of the fluorophenyl group: This step involves the substitution reaction where a fluorophenyl group is introduced to the thiazole ring.

    Formation of the acrylamide moiety: The final step involves the coupling of the thiazole derivative with a furan-2-yl acrylamide under suitable conditions, such as using a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Acrylamide Backbone Reactivity

The α,β-unsaturated carbonyl system in the acrylamide group facilitates several reaction types:

Michael Addition

The electron-deficient double bond undergoes nucleophilic additions. For example:

  • Reagents : Thiols, amines, or stabilized enolates

  • Products : β-Substituted adducts (e.g., with glutathione or cysteine analogs)

  • Conditions : Mild basic or neutral media (pH 7–9)

Example Reaction :

Acrylamide+RSHβ-(Thioether)acrylamide\text{Acrylamide} + \text{RSH} \rightarrow \text{β-(Thioether)acrylamide}

Hydrolysis

The acrylamide undergoes hydrolysis under acidic or alkaline conditions:

  • Acidic Hydrolysis : Forms carboxylic acid and amine derivatives.

  • Basic Hydrolysis : Yields acrylic acid and amide cleavage products.

Thiazole Ring Reactions

The 1,3-thiazole moiety participates in electrophilic substitutions and coordination chemistry:

Electrophilic Substitution

  • Halogenation : Bromination at the 5-position using Br₂/FeBr₃ (yield: 60–75%) .

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 5-position .

Metal Coordination

The thiazole nitrogen binds transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic or therapeutic applications .

Furan Ring Reactivity

The furan-2-yl group undergoes electrophilic aromatic substitution (EAS):

Nitration and Sulfonation

  • Nitration : HNO₃/Ac₂O at 0°C yields 5-nitro-furan derivatives.

  • Sulfonation : SO₃/H₂SO₄ produces sulfonated furans.

Diels-Alder Reactions

The furan acts as a diene in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride), forming bicyclic adducts.

Fluorophenyl Group Reactions

The 2-fluorophenyl substituent influences electronic properties and participates in:

Nucleophilic Aromatic Substitution

  • Reagents : Strong nucleophiles (e.g., NaOH, NH₃) under high temperatures (150–200°C).

  • Products : Hydroxyphenyl or aminophenyl derivatives .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the aromatic systems:

Reaction Type Catalyst Substrate Product Yield
Suzuki-MiyauraPd(PPh₃)₄Aryl boronic acidsBiaryl derivatives70–85%
HeckPd(OAc)₂AlkenesAlkenylated thiazoles65–78%

Data adapted from analogous thiazole-acrylamide systems .

Photochemical Reactions

UV irradiation induces [2+2] cycloadditions between the acrylamide’s double bond and adjacent aromatic rings, forming cyclobutane derivatives.

Biochemical Interactions

The compound inhibits enzymes via non-covalent interactions:

  • Targets : Kinases (e.g., EGFR), proteases

  • Mechanism : Hydrogen bonding with the acrylamide carbonyl and hydrophobic interactions with the fluorophenyl group .

Stability Under Physiological Conditions

  • pH 7.4 : Stable for >24 hours (hydrolysis <5%).

  • Oxidative Stress : Susceptible to peroxynitrite (ONOO⁻)-mediated degradation.

This compound’s multifunctional architecture enables tailored modifications for drug development, polymer synthesis, and catalysis. Further studies should explore its regioselective reactions and in vivo metabolic pathways.

Scientific Research Applications

Medicinal Chemistry

Potential Drug Candidate
The compound has shown promise as a potential drug candidate due to its unique structural features. Research indicates that similar thiazole derivatives exhibit significant biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have demonstrated that related thiazole compounds possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, minimum inhibitory concentration (MIC) values for these compounds typically range from 0.22 to 0.25 μg/mL against various pathogens, suggesting that (E)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(furan-2-yl)acrylamide may also exhibit noteworthy antimicrobial capabilities.

Anticancer Activity

The compound has been investigated for its anticancer effects. Research on related thiazole derivatives has shown their ability to induce apoptosis in cancer cells through the activation of specific signaling pathways. The structural features of this compound may enhance its efficacy by promoting selective binding to cancer cell targets.

Materials Science

Development of New Materials
The compound can be utilized in the development of new materials with specific properties. Its unique chemical structure allows it to be integrated into various polymeric systems or coatings, potentially enhancing their performance characteristics.

Organic Synthesis

Intermediate in Synthesis
this compound serves as an important intermediate in the synthesis of other complex molecules. Its functional groups can participate in various chemical reactions, making it a versatile building block in organic synthesis.

Types of Reactions

The compound can undergo various chemical reactions, including:

  • Oxidation: May yield different products depending on the oxidizing agent used.
  • Reduction: Can modify functional groups, such as reducing the acrylamide moiety to an amine.
  • Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Reaction TypeCommon ReagentsConditions
OxidationPotassium permanganate, chromium trioxideVaries based on desired product
ReductionLithium aluminum hydride, sodium borohydrideAnhydrous conditions preferred
SubstitutionHalogens or nucleophiles (amines, thiols)Appropriate solvent and temperature

Mechanism of Action

The mechanism of action of (E)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(furan-2-yl)acrylamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s key structural elements include:

  • Thiazole core : A common feature in bioactive molecules due to its aromaticity and ability to engage in hydrogen bonding.
  • 2-Fluorophenyl substitution: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.
  • Furan-2-yl acrylamide : The (E)-configured acrylamide linker may influence conformational rigidity and target binding.

Comparisons with similar compounds :

Compound 12 (N-(4-fluorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide) (): Substituents: Nitro-furyl group vs. non-substituted furan in the target compound. Yield: 53% vs. unspecified for the target compound. Melting point: 155–156°C, suggesting moderate crystallinity .

Compound 2512 ((Z)-3-(4-fluorophenyl)-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide) ():

  • Substituents: Propylamine and p-tolyl groups vs. thiazol-phenyl and furan in the target.
  • Impact: The propyl group may enhance solubility but reduce aromatic stacking interactions.
  • Synthesis: Uses n-propylamine and a styryl oxazolone precursor, differing from the target’s likely thiazole-focused route .

Compounds 3a–4e (Z)-N-(3-(2-(4-Arylthiazol-2-yl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)arylamides ():

  • Substituents: Hydrazinyl-thiazole and furan moieties.
  • Synthesis: Involves hydrazinecarbothioamide and phenacyl bromide, contrasting with the target’s acrylamide-thiazole linkage .
Physical and Spectral Properties
  • Melting points : Thiazole derivatives typically exhibit melting points between 147–207°C (), suggesting the target compound may fall within this range .
  • Spectroscopic characterization : Analogous compounds are confirmed via $ ^1H $-NMR and MS (), implying similar analytical approaches for the target .

Data Table: Key Parameters of Comparable Compounds

Compound ID Core Structure Key Substituents Yield (%) Melting Point (°C) Biological Activity Reference
Target Compound Thiazole-acrylamide 2-Fluorophenyl, furan-2-yl N/A N/A N/A -
Compound 12 () Thiazolidinone 5-Nitro-furyl, 4-fluorophenyl 53 155–156 Not specified
Compound 2512 () Oxazolone-acrylamide 4-Fluorophenyl, p-tolyl, propyl N/A N/A Not specified
Compounds 3a–4e () Thiazole-hydrazine Arylthiazol, furan-2-yl Moderate N/A Cytotoxic (inferred)
J. Adv. Sci. Res. derivatives Thiazole Chlorophenyl, dichloromethane Good N/A Antibacterial, antifungal

Biological Activity

(E)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(furan-2-yl)acrylamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is (E)-N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-3-furan-2-ylprop-2-enamide, with a molecular formula of C23H16FN3OS and a molecular weight of 401.5 g/mol. The presence of the fluorophenyl and thiazole groups is crucial for its biological activity.

The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects.

Antimicrobial Activity

Research indicates that similar compounds exhibit antimicrobial properties. For instance, derivatives related to thiazole have shown significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds typically range from 0.22 to 0.25 μg/mL against various pathogens, suggesting that this compound may also possess noteworthy antimicrobial capabilities .

Anticancer Activity

The compound has been investigated for its potential anticancer effects. Studies on related thiazole derivatives have demonstrated their ability to induce apoptosis in cancer cells through the activation of specific signaling pathways. The structural features of this compound may enhance its efficacy by promoting selective binding to cancer cell targets .

Neuropharmacological Effects

Preliminary studies suggest that compounds with similar furan and thiazole moieties can act as positive allosteric modulators of nicotinic acetylcholine receptors, which are involved in cognitive functions and mood regulation. This mechanism may lead to anxiolytic-like effects, indicating potential applications in treating anxiety disorders .

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial properties of thiazole derivatives against common pathogens, highlighting MIC values that suggest strong antibacterial activity .
    CompoundMIC (μg/mL)Active Against
    7b0.22S. aureus
    4a0.25E. coli
  • Anticancer Research : In vitro studies have shown that thiazole-based compounds can induce apoptosis in various cancer cell lines, supporting their potential as anticancer agents .
  • Neuropharmacological Studies : Research on related compounds demonstrated anxiolytic-like activity through modulation of nicotinic receptors, suggesting that this compound could have similar effects .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (E)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(furan-2-yl)acrylamide, and how are critical intermediates characterized?

  • Methodological Answer : The synthesis typically involves coupling a 2-(2-fluorophenyl)thiazole intermediate with a functionalized acrylamide moiety. For example, thiazole precursors can be synthesized via cyclization reactions using 2-fluorophenyl-substituted thioureas and α-haloketones under reflux conditions in ethanol . Critical intermediates (e.g., thiazole derivatives) are characterized via:

  • IR spectroscopy to confirm functional groups (e.g., C=O stretches at ~1650–1750 cm⁻¹).
  • NMR (¹H/¹³C) to verify substituent positions and stereochemistry. For instance, the furan protons appear as distinct doublets (δ 6.3–7.5 ppm), while the acrylamide NH resonates as a singlet (~δ 9–10 ppm) .
  • Mass spectrometry to confirm molecular ion peaks and fragmentation patterns .

Q. How can researchers confirm the structural integrity and purity of the compound post-synthesis?

  • Methodological Answer :

  • X-ray crystallography is the gold standard for unambiguous structural confirmation, resolving bond lengths and angles in crystalline forms .
  • High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]⁺ peaks matching calculated values within ±2 ppm).
  • HPLC with UV detection (λ = 254 nm) assesses purity (>95% by area under the curve).
  • Melting point analysis ensures consistency with literature values (e.g., deviations <2°C indicate impurities) .

Advanced Research Questions

Q. What experimental strategies can optimize reaction yields and minimize by-products during synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, solvent, catalyst loading). For example, a central composite design (CCD) can identify optimal conditions for thiazole cyclization, reducing side products like unreacted thioureas .
  • Flow chemistry : Continuous-flow reactors improve heat/mass transfer, enabling precise control over reaction parameters (e.g., residence time, temperature) and reducing degradation pathways .
  • In-situ monitoring : Techniques like FT-IR or Raman spectroscopy track reaction progress in real time, allowing rapid adjustment of conditions .

Q. How do structural modifications (e.g., substituent variations on thiazole or acrylamide moieties) influence biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) studies :
  • Replace the 2-fluorophenyl group with other aryl/heteroaryl groups (e.g., 4-nitrophenyl, thiophenyl) and compare cytotoxicity profiles. For example, 4-nitrophenyl analogs show enhanced pro-apoptotic activity due to electron-withdrawing effects .
  • Modify the acrylamide’s furan group to assess steric/electronic impacts. Substituting furan with bulkier groups (e.g., 4-hydroxy-3-methoxyphenyl) may reduce cell permeability but improve target binding .
  • Molecular docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases), guiding rational design .

Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :

  • Variable-temperature NMR : Resolve dynamic effects (e.g., hindered rotation of the acrylamide group) by acquiring spectra at elevated temperatures (e.g., 60°C) .
  • 2D NMR (COSY, HSQC, HMBC) : Assign ambiguous peaks by correlating ¹H-¹H couplings (COSY) or ¹H-¹³C connectivities (HSQC/HMBC). For example, HMBC can confirm the acrylamide’s carbonyl linkage to the phenyl group .
  • Isotopic labeling : Synthesize deuterated analogs to simplify splitting patterns in crowded spectral regions .

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